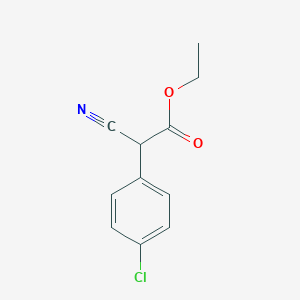

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

Description

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMYLLIHPJDUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289823 | |

| Record name | Ethyl 4-chloro-α-cyanobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15032-43-6 | |

| Record name | Ethyl 4-chloro-α-cyanobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15032-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-α-cyanobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Design

The Knoevenagel condensation between 4-chlorobenzaldehyde and ethyl cyanoacetate forms ethyl 2-(4-chlorophenyl)-2-cyanoacetate via a base-catalyzed mechanism. Enzymatic catalysis, particularly using lipases, has emerged as a sustainable alternative to traditional bases like piperidine. Lipase B from Candida antarctica (CAL-B) exhibits exceptional activity in dual-functionalized ionic liquids (ILs) or tertiary amide solvents, where the enzyme’s tertiary structure remains intact, enabling efficient proton abstraction from ethyl cyanoacetate.

Critical Parameters:

-

Solvent System : A 1:1 mixture of water-mimicking ILs (e.g., [BMIM][OAc]) and dimethylacetamide (DMAc) achieves 92% conversion at 40°C.

-

Substrate Ratio : A 1.2:1 molar ratio of 4-chlorobenzaldehyde to ethyl cyanoacetate minimizes side reactions.

-

Catalyst Loading : 10 mg/mL CAL-B optimizes reaction kinetics without enzyme denaturation.

Industrial-Scale Optimization

Continuous flow reactors enhance throughput for large-scale production. Under optimized conditions (residence time: 30 min, 50°C), the reaction achieves 94% yield with >99% purity after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

The table below contrasts key preparation methods, emphasizing yield, scalability, and environmental impact:

Key Observations:

-

Enzymatic methods outperform traditional bases in yield and reaction time due to enhanced substrate activation in ILs.

-

Solvent-free approaches, while greener, face challenges in product isolation and catalyst recovery.

Structural and Process Validation

Spectroscopic Characterization

Post-synthesis validation ensures product integrity:

Purity Assessment

Elemental analysis confirms stoichiometric integrity:

Challenges and Mitigation Strategies

Byproduct Formation

Competitive aldol condensation may occur under basic conditions, yielding dimeric species. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the cyano group.

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-(4-chlorophenyl)-2-cyanoacetic acid.

Reduction: 2-(4-chlorophenyl)-2-aminoacetate.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate serves as a crucial building block in organic synthesis. It is utilized for:

- Knoevenagel Condensation : This compound can react with aldehydes to form α,β-unsaturated carbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

- Synthesis of Heterocycles : It acts as a precursor for various heterocyclic compounds, such as pyrroles and pyrimidines, which have significant biological activities .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, modifications to the cyano group can enhance its activity against specific tumor types.

- Antimicrobial Properties : Research indicates that compounds derived from this structure possess antimicrobial activity, making them candidates for developing new antibiotics.

Material Science

In material science, this compound is explored for:

- Dye Production : It is used in the synthesis of dyes and pigments due to its vibrant color properties imparted by the chlorophenyl group.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Synthesis of Pyrrolo[2,3-d]pyrimidines

A notable application involves using this compound as an intermediate in synthesizing pyrrolo[2,3-d]pyrimidines. This class of compounds has been linked to various pharmaceutical applications, including anti-inflammatory drugs .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | 82% | Ethanol, reflux with catalyst |

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria.

| Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate

- Structure: Incorporates an imidazole ring instead of the cyano group.

- Activity: Exhibits potent inhibition of nuclear sirtuins (Sirt1, Sirt2, Sirt6) in non-small cell lung cancer (NSCLC) cells, with superior docking scores and adherence to Lipinski’s Rule of Five, suggesting favorable pharmacokinetics .

- Key Data :

Ethyl 2-(4-Fluorophenyl)-2-cyanoacetate

Ethyl 2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazoleacetate

- Structure : Contains an oxazole and furyl group.

- Activity : Demonstrates hypolipidemic effects in Sprague-Dawley rats, lowering cholesterol by 30–35% at 50 mg/kg/day .

- Structure-Activity Relationship : The oxazole ring and furyl substituent are critical for lipid-lowering activity, likely through PPAR-α modulation .

Pharmacokinetic and Toxicity Profiles

- Lipinski’s Compliance : The imidazole derivative () complies with Lipinski’s Rule of Five, suggesting oral bioavailability, whereas the target compound’s compliance is unreported .

- Toxicity: this compound’s halogenated structure may pose metabolic challenges, as seen in related chloroaromatics (e.g., hepatotoxicity risks) .

Biological Activity

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is a synthetic compound recognized for its diverse biological activities, making it a significant subject of research in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on current literature and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of approximately 223.66 g/mol. Its structure features:

- Cyano Group (-C≡N) : Imparts electrophilic characteristics.

- Ester Group (-COO-) : Capable of hydrolysis, releasing active carboxylic acids.

- Chlorophenyl Group : Enhances lipophilicity, aiding membrane permeability.

These structural components contribute to its reactivity and biological activity, making it a versatile compound in organic synthesis and drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Demonstrated efficacy against viral infections, suggesting potential as an antiviral agent.

- Anti-inflammatory Properties : Shown to reduce inflammation markers in vitro, indicating therapeutic potential for inflammatory diseases.

- Anticancer Effects : Exhibits cytotoxicity against several cancer cell lines, making it a candidate for anticancer drug development.

- Antimicrobial Activity : Effective against a range of bacteria and fungi, highlighting its potential as an antimicrobial agent .

- Antidiabetic and Antimalarial Activities : Preliminary studies suggest beneficial effects in managing diabetes and malaria.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Electrophilic Interactions : The cyano group can react with nucleophiles, influencing various biochemical pathways.

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.

- Membrane Permeability : The chlorophenyl group enhances the compound's ability to penetrate cellular membranes, facilitating its action within cells.

Anticancer Activity

A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Antimicrobial Studies

In a series of experiments assessing antimicrobial efficacy, this compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 2-(phenyl)-2-cyanoacetate | C₁₁H₉NO₂ | Antimicrobial | Lacks chlorine substitution |

| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | C₁₂H₁₀ClNO₂ | Potential anticancer | Different position of cyano group |

| Ethyl (4-nitrophenyl)cyanoacetate | C₁₁H₉N₃O₂ | Antimicrobial | Contains nitro group |

| Ethyl (3-(4-fluorophenyl))cyanoacetate | C₁₁H₉FNO₂ | Antimicrobial | Fluorine instead of chlorine |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-chlorophenyl)-2-cyanoacetate, and how can reaction efficiency be maximized?

The compound can be synthesized via:

- Three-component reactions involving benzothiazole derivatives and ethyl bromocyanoacetate under catalyst-free conditions, achieving yields up to 95% .

- Hydrazono intermediate formation by reacting 4-chlorophenylhydrazine with ethyl cyanoacetate derivatives, followed by cyclization (e.g., triethylamine-catalyzed reactions with ethyl chloroformate) .

Methodological Tip: Optimize solvent polarity (e.g., ethanol) and use equimolar reagents to minimize side products .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key peaks should be analyzed?

- IR Spectroscopy : Confirm the CN group (2215 cm⁻¹) and ester C=O (1677 cm⁻¹) .

- ¹H NMR : Identify the ethyl group (CH3 at 1.26–1.32 ppm; CH2 at 4.27–4.30 ppm) and aromatic protons (7.46–7.48 ppm). Exchangeable NH protons (e.g., δ 12.30 ppm) confirm hydrazone intermediates .

- Elemental Analysis : Validate purity (e.g., C: 52.70%, H: 4.31%, N: 16.50%) .

Q. What are common intermediates in the synthesis of this compound-based heterocycles, and how are they characterized?

Key intermediates include:

- Hydrazono derivatives (e.g., Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-cyanoacetate), confirmed via NH stretches in IR (~3200 cm⁻¹) and D2O-exchangeable protons in NMR .

- Triazine intermediates , formed via cyclocondensation with ethyl chloroformate, characterized by C=N stretches (1539 cm⁻¹) and molecular ion peaks in EIMS (e.g., m/z 251) .

Q. What experimental precautions are necessary when handling this compound due to its chemical stability?

- Purification : Recrystallize from absolute ethanol to remove impurities .

- Storage : Keep in anhydrous conditions to prevent hydrolysis of the cyano or ester groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NH peaks in NMR) when synthesizing derivatives?

Q. What strategies prevent racemization during peptide coupling reactions using derivatives of this compound?

Q. Why do certain substitution reactions (e.g., sulfonation) fail with analogs of this compound?

- Steric hindrance from the bulky 4-chlorophenyl group or electronic effects (e.g., electron-withdrawing cyano group) can deactivate the substrate. Workaround : Use protecting groups (e.g., tert-butoxycarbonyl) or switch to nucleophilic aromatic substitution under high-temperature conditions .

Q. How does introducing halogen substituents (e.g., Br, F) affect the reactivity of this compound in cyclization reactions?

Q. How can computational methods support the structural elucidation of spirocyclic derivatives synthesized from this compound?

Q. How do researchers design experiments to differentiate keto-enol tautomerism in derivatives?

- Use variable-temperature ¹H NMR to observe equilibrium shifts (e.g., enol form stabilization at low temperatures).

- IR spectroscopy can detect enol C-O stretches (~1600 cm⁻¹), while ¹³C NMR identifies keto carbonyl carbons (~190–200 ppm) .

Data Contradiction Analysis

Case Study : Conflicting yields in hydrazono intermediate synthesis (95% in vs. lower yields in similar protocols).

- Root Cause : Differences in reaction scale or purity of starting materials.

- Resolution : Replicate conditions with strict stoichiometric control and use column chromatography for purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.